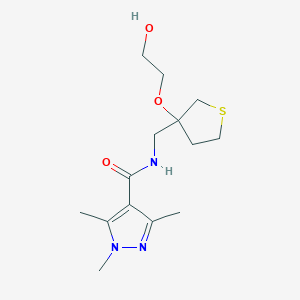
6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline is a heterocyclic organic compound that contains a benzene ring fused to a pyrimidine ring. 6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine is a synthetic quinazoline derivative that has been the subject of much scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine has been investigated for its potential applications in various fields of scientific research. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been investigated for its potential use as a fluorescent probe for the detection of biological molecules.
Mécanisme D'action
The mechanism of action of 6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine is not fully understood. However, it is believed to act by inhibiting certain enzymes and receptors in the body, which leads to the modulation of various cellular processes. The compound has been shown to have potent anti-inflammatory, antioxidant, and anti-cancer properties.
Biochemical and Physiological Effects:
6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce oxidative stress, and modulate the immune system. The compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine is its versatility in various lab experiments. It can be used in cell culture studies, animal models, and clinical trials. However, the compound has some limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
There are many future directions for the research of 6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine. Some potential areas of research include the development of more efficient synthesis methods, the investigation of its potential use as a fluorescent probe for the detection of biological molecules, and the development of more potent and selective analogs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of the compound.
Méthodes De Synthèse
The synthesis of 6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine involves the condensation of 4-methoxyaniline with 2-chloro-4-phenylquinazoline in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions to produce the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Propriétés
IUPAC Name |
6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O/c1-26-17-10-8-16(9-11-17)23-21-24-19-12-7-15(22)13-18(19)20(25-21)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWZQLTYYOWMRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-difluorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2973062.png)

![2-(2-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2973065.png)
![N-(3,4-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2973066.png)

![4-bromo-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2973071.png)
![4-[4-(Nonyloxy)phenethyl]benzenol](/img/structure/B2973073.png)

![(E)-4-(Dimethylamino)-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]but-2-enamide](/img/structure/B2973079.png)




